



# **Application Note: Quantifying Infigratinib- Induced Apoptosis using Flow Cytometry**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Infigratinib |           |
| Cat. No.:            | B612010      | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction **Infigratinib** (formerly BGJ398) is a potent and selective, orally bioavailable, ATP-competitive pan-Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitor.[1][2][3] It shows high affinity for FGFR1, FGFR2, and FGFR3.[3][4] Aberrant FGFR signaling, driven by gene fusions, amplifications, or mutations, is a key oncogenic driver in various cancers, promoting tumor cell proliferation, migration, and survival.[1][4] **Infigratinib** is approved for the treatment of patients with cholangiocarcinoma (bile duct cancer) that have specific FGFR2 gene fusions or other rearrangements.[1][5] By inhibiting the FGFR pathway, **Infigratinib** effectively blocks downstream signaling cascades, leading to a reduction in tumor growth and the induction of programmed cell death, or apoptosis.[2][5]

This application note provides a comprehensive protocol for the analysis of apoptosis in cancer cell lines following treatment with **Infigratinib**. The method described utilizes Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to accurately quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Principle of the Annexin V/PI Apoptosis Assay During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[6][7] Annexin V is a calcium-dependent protein that has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC or APC, to label early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however,



penetrate the compromised membranes of late apoptotic and necrotic cells, staining the cellular DNA.[7]

By using these two stains concurrently, flow cytometry can distinguish between four cell populations:

- Viable Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
- Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).[9]
- Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).[9]
- Necrotic Cells (Primary): Annexin V-negative and PI-positive (Annexin V-/PI+).

# Infigratinib's Mechanism of Action in Apoptosis Induction

**Infigratinib** functions by binding to the ATP-binding pocket within the kinase domain of FGFRs. [1][4] This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling pathways critical for cancer cell survival, such as the RAS-MAPK-ERK and PI3K-AKT pathways.[4][10] The disruption of these pro-survival signals ultimately shifts the cellular balance towards apoptosis.[2] Studies have demonstrated that FGFR inhibition induces apoptosis in various cancer cell models.[11][12]





Click to download full resolution via product page



**Caption: Infigratinib** blocks FGFR signaling, inhibiting pro-survival pathways and inducing apoptosis.

## **Experimental Protocol**

This protocol outlines the treatment of a cancer cell line possessing an FGFR alteration with **Infigratinib**, followed by staining with an Annexin V/PI kit and analysis by flow cytometry.

### **Materials and Reagents**

- Cell Line: A suitable cancer cell line with a known FGFR alteration (e.g., FGFR2-fusion positive cholangiocarcinoma cell line).
- Infigratinib (BGJ398): Stock solution prepared in DMSO (e.g., 10 mM).
- Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM or RPMI-1640).
- Fetal Bovine Serum (FBS)
- · Penicillin-Streptomycin Solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
- Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit: Typically contains:
  - Annexin V-FITC
  - Propidium Iodide (PI) solution
  - 10X Annexin V Binding Buffer
- 6-well or 12-well tissue culture plates
- Flow Cytometer

#### **Procedure**

#### Methodological & Application





- 1. Cell Seeding and Treatment a. Culture cells in T-75 flasks until they reach 70-80% confluency. b. Trypsinize the cells, count them, and assess viability. c. Seed the cells into 6-well plates at a density of 2-5 x  $10^5$  cells/well in 2 mL of complete culture medium. d. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator. e. Prepare serial dilutions of **Infigratinib** in complete culture medium to achieve the desired final concentrations (e.g., 0 nM, 100 nM,  $1\,\mu$ M,  $10\,\mu$ M). Include a vehicle control (DMSO) at the same final concentration as the highest drug dose. f. Remove the old medium from the wells and replace it with the medium containing the different concentrations of **Infigratinib** or vehicle control. g. Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).
- 2. Cell Harvesting and Staining[7][9] a. Following incubation, collect the culture supernatant from each well, which contains floating (potentially apoptotic) cells, into labeled flow cytometry tubes. b. Gently wash the adherent cells in the well with 1 mL of PBS. Add the PBS wash to the respective tubes. c. Add 200-300  $\mu$ L of Trypsin-EDTA to each well to detach the adherent cells. Incubate for a few minutes at 37°C. d. Neutralize the trypsin with 1 mL of complete medium and transfer the cell suspension to the corresponding tube from step 2a. e. Centrifuge the tubes at 300-400 x g for 5 minutes at room temperature. f. Carefully aspirate the supernatant and wash the cell pellet twice with 1 mL of cold PBS. g. While cells are washing, prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. h. Resuspend the cell pellet in 100  $\mu$ L of 1X Annexin V Binding Buffer. i. Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI solution to each 100  $\mu$ L of cell suspension. j. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8] k. After incubation, add 400  $\mu$ L of 1X Annexin V Binding Buffer to each tube. Keep samples on ice and protected from light until analysis.[8]
- 3. Flow Cytometry Analysis a. Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour). b. Set up compensation controls: an unstained cell sample, a sample stained only with Annexin V-FITC, and a sample stained only with PI. c. Acquire data for at least 10,000 events per sample. d. Create a dot plot of FITC (Annexin V) versus PI. e. Set up quadrants to differentiate the four populations: Live (lower-left), Early Apoptotic (lower-right), Late Apoptotic/Necrotic (upper-right), and Necrotic (upper-left).





Click to download full resolution via product page

Caption: Workflow for analyzing Infigratinib-induced apoptosis via flow cytometry.



### **Data Presentation and Expected Results**

The data obtained from the flow cytometer should be analyzed to determine the percentage of cells in each quadrant. The results can be summarized in a table for clear comparison across different treatment conditions. A dose- and time-dependent increase in the percentage of Annexin V-positive cells (early + late apoptotic) is the expected outcome following effective **Infigratinib** treatment.

Table 1: Example Data Summary of Apoptosis Analysis after 48h Infigratinib Treatment

| Infigratinib<br>Conc. | % Viable (Q3:<br>AnV-/PI-) | % Early<br>Apoptotic (Q4:<br>AnV+/PI-) | % Late<br>Apoptotic (Q2:<br>AnV+/PI+) | % Total<br>Apoptotic (Q4<br>+ Q2) |
|-----------------------|----------------------------|----------------------------------------|---------------------------------------|-----------------------------------|
| Vehicle (0 nM)        | 94.5 ± 1.2                 | 2.5 ± 0.4                              | 1.8 ± 0.3                             | 4.3 ± 0.6                         |
| 10 nM                 | 85.1 ± 2.1                 | 8.2 ± 0.9                              | 4.5 ± 0.7                             | 12.7 ± 1.5                        |
| 100 nM                | 60.7 ± 3.5                 | 22.4 ± 2.2                             | 13.6 ± 1.9                            | 36.0 ± 3.8                        |
| 1 μΜ                  | 25.3 ± 2.8                 | 45.8 ± 4.1                             | 25.1 ± 2.5                            | 70.9 ± 5.9                        |
| 10 μΜ                 | 8.9 ± 1.5                  | 35.2 ± 3.3                             | 52.3 ± 4.5                            | 87.5 ± 7.2                        |

Data are presented as mean ± standard deviation for triplicate experiments and are hypothetical for illustrative purposes.

#### Conclusion

The flow cytometry-based Annexin V/PI assay is a robust and quantitative method for evaluating the pro-apoptotic effects of targeted therapies like **Infigratinib**. This application note provides a detailed protocol that can be adapted by researchers to assess the efficacy of FGFR inhibitors in relevant cancer cell models, contributing to preclinical drug development and a deeper understanding of the drug's mechanism of action.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. What is Infigratinib used for? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Infigratinib | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Infigratinib: First Approval PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. kumc.edu [kumc.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 11. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress PMC [pmc.ncbi.nlm.nih.gov]
- 12. Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantifying Infigratinib-Induced Apoptosis using Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612010#flow-cytometry-analysis-of-apoptosis-after-infigratinib-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com